(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride (R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827625
InChI: InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m1./s1
SMILES:
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol

(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15827625

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride -

Specification

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
IUPAC Name [(2R)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m1./s1
Standard InChI Key DTCBNDOFMQEMBU-OGFXRTJISA-N
Isomeric SMILES C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl
Canonical SMILES C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl

Introduction

Chemical Identity and Molecular Properties

Structural Characteristics

The compound belongs to the class of benzodioxane derivatives, characterized by a fused benzene ring and a 1,4-dioxane ring. Key structural features include:

  • A chlorine atom at the 6-position of the benzene ring.

  • A methanamine group at the 2-position of the dioxane ring, with (R)-configuration at the chiral center.

  • A hydrochloride salt form, enhancing solubility for pharmacological applications .

The molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 236.09 g/mol . The SMILES notation (C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl) and InChIKey (DTCBNDOFMQEMBU-OGFXRTJISA-N) uniquely define its stereochemistry .

Table 1: Molecular Identity

PropertyValue
CAS Number1923200-89-8
Molecular FormulaC₉H₁₁Cl₂NO₂
Molecular Weight236.09 g/mol
SMILESC1C@HCN.Cl
InChIKeyDTCBNDOFMQEMBU-OGFXRTJISA-N

Synthesis and Structural Analysis

Crystallographic Insights

Though crystallographic data for this specific compound are unavailable, related structures exhibit:

  • Planar aromatic systems with dihedral angles <10° between rings.

  • Weak intermolecular interactions (e.g., C–H···Cl, π–π stacking) stabilizing the lattice .

  • Half-chair conformations in the dioxane ring, as observed in similar benzodioxane derivatives .

Physicochemical Properties

Spectral Data

FT-IR: Expected peaks include:

  • N–H stretch (~3300 cm⁻¹, amine hydrochloride).

  • C–Cl stretch (~750 cm⁻¹).

  • C–O–C vibrations (~1250 cm⁻¹, dioxane ring) .

NMR: Predicted signals:

  • ¹H NMR: δ 6.8–7.2 (aromatic H), δ 4.2–4.5 (dioxane O–CH₂), δ 3.1–3.4 (CH₂NH₂) .

  • ¹³C NMR: δ 150–155 (dioxane O–C–O), δ 115–125 (aromatic C), δ 45–50 (CH₂NH₂) .

Solubility and Stability

  • Solubility: High solubility in polar solvents (e.g., water, DMSO) due to ionic hydrochloride form .

  • Stability: Likely sensitive to strong acids/bases and oxidizing agents, typical of amine hydrochlorides .

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